3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the class of benzo[c]chromen-6-ones, which are characterized by their chromene structure fused with a benzene ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The synthesis and evaluation of derivatives of 6H-benzo[c]chromen-6-one, including 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one, have been documented in various scientific studies. Notable methods include metal-free one-pot reactions and the use of resorcinol derivatives in the presence of copper salts and bases .
3-butoxy-4-methyl-6H-benzo[c]chromen-6-one can be classified as:
The synthesis of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one can be achieved through several methods. A prominent approach involves a metal-free one-pot synthesis that utilizes a tandem photo-thermal reaction starting from 3,4-dichlorocoumarins and butadienes. This method eliminates the need for metal catalysts, simplifying the process while maintaining high yields (70–80%) .
The molecular structure of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one features:
The molecular formula is C₁₅H₁₄O₂, with a molecular weight of approximately 242.27 g/mol. The compound's structural representation can be visualized using chemical drawing software or databases.
The reactivity of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one includes:
Reactions involving this compound generally require careful control of conditions such as temperature, solvent choice, and reaction time to achieve desired yields and minimize by-products.
The biological activity of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is hypothesized to involve:
Research indicates that derivatives of benzo[c]chromen-6-one exhibit various biological activities, including anti-inflammatory and anticancer properties .
3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is explored for its potential applications in:
Benzo[c]chromen-6-ones, alternatively termed 6H-benzo[c]chromen-6-ones or dibenzo[b,d]pyran-6-ones, constitute a specialized class of oxygen-containing heterocyclic compounds. Their core structure comprises a fused tetracyclic system integrating a lactone ring (α,β-unsaturated carbonyl) with a benzannulated scaffold. This molecular architecture confers distinctive photophysical properties and enables diverse biological interactions [8]. Naturally occurring derivatives, notably urolithins (hydroxylated benzo[c]chromen-6-ones), emerge as gut microbiota metabolites of ellagic acid—a polyphenol abundant in fruits and nuts [3] [5]. The structural versatility of this chemical class permits substitutions at key positions (C-3, C-4, C-8), significantly modulating physicochemical properties like lipophilicity (ClogP) and electronic distribution, which in turn influence bioactivity and biodistribution [3].
Table 1: Core Structures and Nomenclature of Key Benzo[c]chromen-6-ones
IUPAC Name | Common Name | Substituents | Biological Relevance |
---|---|---|---|
3-Hydroxy-6H-benzo[c]chromen-6-one | Urolithin B | R³=OH | Neuroprotection, PDE2 inhibition |
8-Methoxy-4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one | - | R⁴=CH₃, R³=OCH(CH₃)Ph, R⁸=OCH₃ | Synthetic PDE2 inhibitor candidate [4] |
3-Butoxy-4-methyl-6H-benzo[c]chromen-6-one | Target Compound | R³=OC₄H₉, R⁴=CH₃ | Designed PDE2 inhibitor [7] |
The benzo[c]chromen-6-one scaffold exhibits intrinsic bioactivity, including antioxidant, anti-inflammatory, and enzyme-modulating effects. Its planar structure facilitates intercalation or binding into hydrophobic enzyme pockets, making it a privileged structure in medicinal chemistry for targeting central nervous system (CNS) disorders [3] [8]. Synthetic modifications, particularly etherification or alkylation of the C-3 phenolic group, enhance metabolic stability and blood-brain barrier (BBB) penetration—critical factors for neurotherapeutic agents [5].
Urolithins, principally Urolithin A and B, represent the primary bioavailable metabolites of ellagic acid. Despite ellagic acid’s documented neuroprotective effects—such as reducing amyloid-beta aggregation and attenuating neuroinflammation in Alzheimer’s disease models—its therapeutic utility is severely limited by poor oral bioavailability and rapid metabolism [3] [5]. Urolithins address these limitations; for instance, Urolithin B demonstrates superior BBB permeability and sustains physiologically relevant concentrations in neural tissues [3]. Mechanistic studies reveal urolithins activate neuroprotective pathways:
These attributes position urolithins as lead compounds for neurodegenerative drug discovery. However, their moderate potency against specific molecular targets (e.g., PDE2 IC₅₀ >100 μM for Urolithin B) necessitates structural optimization to enhance efficacy and selectivity [5].
Phosphodiesterase 2 (PDE2) hydrolyzes cyclic nucleotides (cAMP/cGMP), secondary messengers critical for synaptic plasticity and memory consolidation. PDE2A overexpression is documented in Alzheimer’s disease brains, making it a high-value therapeutic target [3] [5]. The canonical inhibitor BAY 60-7550 (IC₅₀ = 8.4 nM) validates PDE2 inhibition as a strategy for cognitive enhancement but suffers from pharmacokinetic limitations [3]. Urolithins offer a novel chemotype for PDE2 inhibitor design due to their neuroprotective synergy and structural adaptability. Rational substitution focuses on:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7